Heptaibin

Description

Classification and Context of Medium-Length Peptaibiotics

Peptaibols are broadly classified based on their length into short (4-10 residues), medium (14-16 residues), and long (17-22 residues) categories. explorationpub.comcsic.es This classification is significant because the length of the peptaibol, along with the content and position of constrained amino acids like Aib and Pro, influences the type of helical structure adopted, typically favoring 3₁₀-helices or mixed 3₁₀-/α-helices in shorter and medium-length peptides, while longer ones may stabilize mixed or distorted helical conformations. explorationpub.comcsic.es

Heptaibin is specifically categorized as a medium-length peptaibol, typically consisting of 15 amino acid residues. unipd.itexplorationpub.comcsic.es Medium-length peptaibols are of particular academic interest as their length allows them to adopt different orientations within lipid bilayers, potentially leading to enhanced selectivity in their interactions. nih.gov

Historical Overview of this compound Discovery and Isolation

This compound was first described as a novel antifungal peptaibol antibiotic isolated from Emericellopsis sp. strain BAUA8289. researchgate.netnih.govasm.org This fungus was isolated from the root of a rice plant. researchgate.net The isolation and characterization of peptaibols like this compound from fungal sources have been ongoing since the initial discovery of alamethicin (B1591596), the archetype of the peptaibol family. researchgate.net The identification of different peptaibol groups from filamentous fungi has spurred research into their isolation and characterization. researchgate.net Standard methods for isolating peptaibols from fungal culture media often involve extraction with non-polar solvents like ethyl acetate. researchgate.net

Academic Significance of Peptaibol-Membrane Interactions in Biological Systems

The academic significance of peptaibol-membrane interactions lies in their fundamental role in the biological activities of these compounds. Peptaibols exert their effects primarily by interacting with biological membranes, often leading to membrane permeabilization and the formation of ion channels. researchgate.netmdpi.comexplorationpub.comcsic.esd-nb.infofrontiersin.orgmdpi.com This interaction is crucial for their antimicrobial, antifungal, and other observed bioactivities. researchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com

The mechanism of interaction can vary depending on the peptaibol's length and the membrane properties, potentially involving mechanisms like the carpet model or the barrel-stave model. unipd.it Medium-length peptaibols like this compound are particularly valuable for studying these interactions because their structural flexibility allows them to adopt different orientations within the lipid bilayer as a function of membrane thickness. nih.gov Studies on this compound have shown selectivity towards negatively-charged liposomes, which serve as a model for cancer cell membranes, over zwitterionic ones mimicking healthy cells. unipd.itresearchgate.net This selective interaction highlights the potential of peptaibols as subjects for research into targeted membrane disruption.

Detailed research findings on peptaibol-membrane interactions often involve techniques such as circular dichroism (CD), nuclear magnetic resonance (NMR), and pulsed electron double resonance (PELDOR) spectroscopy to understand their conformation and aggregation behavior in membrane-mimetic environments. researchgate.net For instance, studies on similar peptaibols have investigated peptide self-assembly and their orientation within lipid bilayers. researchgate.net

While specific detailed data tables solely focused on this compound's membrane interaction parameters were not extensively found in the search results, the general principles and findings from studies on other medium-length peptaibols provide context for the type of research conducted in this area. For example, studies might involve measuring leakage from model liposomes induced by peptaibols to assess their membrane-perturbing activity. nih.gov

Below is a conceptual table illustrating the types of data that are typically generated in studies of peptaibol-membrane interactions, based on the research findings for similar compounds:

| Parameter | Description | Measurement Technique (Examples) |

| Helical Conformation | The predominant secondary structure adopted by the peptaibol (e.g., 3₁₀-helix, α-helix). | CD, NMR, X-ray Crystallography |

| Membrane Permeabilization (Leakage) | The ability of the peptaibol to induce leakage of contents from vesicles. | Fluorescence-based leakage assays |

| Peptide-Membrane Orientation | The orientation of the peptaibol within the lipid bilayer (e.g., parallel, perpendicular). | Solid-state NMR, PELDOR |

| Aggregation State | The tendency of peptaibols to self-assemble within the membrane. | PELDOR, Analytical Ultracentrifugation |

| Membrane Selectivity | Differential interaction with membranes of varying lipid composition or charge. | Leakage assays with different liposome (B1194612) compositions |

The study of this compound and other medium-length peptaibols contributes significantly to the understanding of how these peptides interact with biological membranes, providing insights into their mechanisms of action and potential for various applications.

Properties

IUPAC Name |

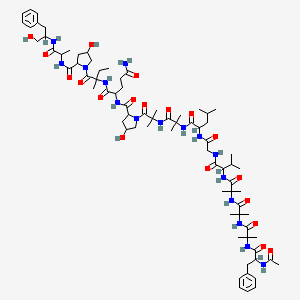

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H118N16O19/c1-19-76(18,70(111)92-39-49(96)35-53(92)62(103)79-43(6)58(99)81-47(40-93)33-45-26-22-20-23-27-45)87-59(100)50(30-31-55(77)97)83-63(104)54-36-48(95)38-91(54)69(110)75(16,17)90-67(108)73(12,13)85-60(101)51(32-41(2)3)82-56(98)37-78-64(105)57(42(4)5)84-65(106)71(8,9)88-68(109)74(14,15)89-66(107)72(10,11)86-61(102)52(80-44(7)94)34-46-28-24-21-25-29-46/h20-29,41-43,47-54,57,93,95-96H,19,30-40H2,1-18H3,(H2,77,97)(H,78,105)(H,79,103)(H,80,94)(H,81,99)(H,82,98)(H,83,104)(H,84,106)(H,85,101)(H,86,102)(H,87,100)(H,88,109)(H,89,107)(H,90,108) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDUVYDSSWAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H118N16O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1559.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthetic Pathway Elucidation

Fungal Source Identification: Emericellopsis sp. BAUA8289

Heptaibin was first isolated from the culture broth of the fungus Emericellopsis sp. BAUA8289. medchemexpress.comnih.govexlibrisgroup.comdntb.gov.ua This specific strain was obtained from the root of a rice plant collected in Akita, Japan. The genus Emericellopsis is recognized as a source of various peptaibol antibiotics. researchgate.netmdpi.comnih.gov Other peptaibols isolated from Emericellopsis species include emerimicins, bergofungins, and zervamicins. researchgate.netnih.gov

Investigations into the Nonribosomal Peptide Synthetase (NRPS) Pathway

Peptaibols like this compound are synthesized through a nonribosomal pathway catalyzed by large multienzymatic complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgnih.govrsc.orgnih.govresearchgate.net Fungal NRPSs are modular enzymes that assemble peptides by sequentially activating and condensing amino acid and hydroxycarboxylic acid building blocks. rsc.org The core mechanism involves adenylation (A) domains that select and activate specific amino acids, thiolation (T) domains (also known as peptidyl carrier proteins, PCPs) that tether the growing peptide chain, and condensation (C) domains that catalyze peptide bond formation between the tethered amino acids. wikipedia.orgrsc.org

This compound conforms to the general structural features of peptaibols, possessing an acylated N-terminus and a C-terminal amino alcohol, specifically phenylalaninol. medchemexpress.comwikipedia.org The presence of multiple Aib residues is also characteristic of its peptaibol nature. Studies have explored the synthesis of this compound, including solid-phase synthesis, and detailed conformational analysis in solution. These investigations revealed that this compound adopts a mixed 3₁₀-/α-helical conformation, which contributes to its amphiphilic character.

Comparative Analysis of this compound Analogs and Related Peptaibols

This compound is classified as a medium-length peptaibol, typically comprising 13 to 15 amino acid residues. unipd.it Comparative analysis has shown that this compound is structurally related to emerimicin (B12651972) IV, another peptaibol. A key difference identified is the substitution of an isovaline (B112821) residue in emerimicin IV with an α-aminoisobutyric acid (Aib) residue in this compound.

Peptaibols share common architectural features, including a high percentage of Aib residues, an N-terminal acetylation, and a C-terminal amino alcohol or modified amino acid. mdpi.comresearchgate.netunipd.it Well-studied peptaibols, such as the long-chain alamethicin (B1591596) (a 20-residue peptaibol from Trichoderma viride), and other groups like trichokonins, provide context for understanding the structure-activity relationships within this class of compounds. wikipedia.orgnih.govnih.gov

Structural determination of this compound has been carried out using spectroscopic methods. The molecular formula of this compound has been determined as C76H118N16O19, with a molecular weight of approximately 1559.85 g/mol . medchemexpress.comnih.gov Research findings indicate that this compound exhibits selective interactions with membranes, showing selectivity towards negatively charged liposomes, which serve as models for cancer cell membranes, over zwitterionic liposomes that mimic healthy cells. unipd.it Medium-length peptaibols like this compound are less extensively studied compared to their short and long counterparts, suggesting potential for further research into their unique properties and mechanisms of action. unipd.it

Advanced Synthetic Methodologies and Analog Preparation

Solid-Phase Peptide Synthesis (SPPS) for Heptaibin and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the construction of this compound and its various analogs. unipd.itacs.orgnih.govresearchgate.net This approach allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and handling.

Optimization of Coupling Reagents and Reaction Conditions

To overcome the difficulties associated with coupling sterically hindered residues like Aib, optimization of coupling reagents and reaction conditions is crucial in this compound synthesis. Various highly efficient coupling reagents have been employed, including phosphonium (B103445) and aminium salts such as HBTU, PyBOP, and HATU. acs.orgnih.govresearchgate.net Acid fluorides, often generated in situ using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate), have also proven effective for coupling α,α-dialkylated amino acids. researchgate.netmdpi.com

Research findings indicate that the choice of activator significantly impacts coupling efficiency. For instance, TFFH activation has been reported to provide optimal synthesis results for coupling Aib or TOAC onto an Aib residue, especially when compared to standard carbodiimide (B86325) activators like DIC in combination with Oxyma-Pure. mdpi.com Furthermore, employing strategies such as repeating coupling reactions can help drive challenging couplings to completion, thereby improving the yield and purity of the synthesized peptide. acs.orgnih.gov

Application of Microwave-Assisted SPPS Techniques

The advent of microwave-assisted SPPS has further advanced the synthesis of peptaibiotics, including this compound analogs. researchgate.netresearchgate.net Microwave irradiation can significantly accelerate reaction rates and improve the efficiency of challenging coupling steps, particularly those involving sterically hindered amino acids. researchgate.net This technique facilitates automated solid-phase assembly, potentially leading to reduced synthesis times and improved yields and purities for difficult peptide sequences. researchgate.netresearchgate.net The integration of microwave heating with optimized coupling protocols allows for more robust and efficient production of this compound and its analogs. researchgate.net

Strategies for Preparation of Spectroscopically Labeled this compound Analogs

Spectroscopically labeled analogs of this compound are valuable tools for investigating its structure, dynamics, and interactions with biological membranes. Site-directed labeling with probes like TOAC or the incorporation of fluorinated amino acids enables studies using techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Site-Directed Spin-Labeling with TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid)

Site-directed spin-labeling with TOAC is a widely used strategy for studying the conformational properties and membrane interactions of peptaibiotics. acs.orgnih.govresearchgate.netmdpi.comcnr.itresearchgate.netacs.org TOAC is a Cα-tetrasubstituted α-amino acid containing a stable nitroxide radical. mdpi.comresearchgate.net It is often incorporated into the peptide sequence by replacing an Aib residue, as both share a similar propensity to induce helical structures, thus minimizing structural perturbations to the native peptide conformation. mdpi.comresearchgate.net

The synthesis of TOAC-labeled this compound analogs involves SPPS, although the incorporation of TOAC presents similar challenges to those encountered with Aib due to its bulky nature and the low reactivity of its amino group. researchgate.netresearchgate.net Modified SPPS protocols, including the use of specific coupling reagents and optimized reaction times, are necessary to achieve efficient incorporation of TOAC. researchgate.netmdpi.com EPR spectroscopy, particularly Pulsed Electron-Electron Resonance (PELDOR), applied to TOAC-labeled peptaibiotics allows for the determination of distances between spin labels, providing insights into the peptide's conformation and aggregation behavior in various environments. cnr.itacs.orgsibran.ru Studies on TOAC-labeled this compound analogs have investigated their aggregation modes in different solvents, revealing details about dimerization and the orientation of peptide molecules within aggregates. sibran.ru

Incorporation of Fluorinated Amino Acids for NMR Analysis

The incorporation of fluorinated amino acids into peptides is a powerful strategy for utilizing 19F NMR spectroscopy to study peptide structure and interactions, particularly in membrane environments. researchgate.net Fluorine is a highly sensitive NMR nucleus, and its incorporation at specific sites within a peptide provides unique probes for monitoring local environments and dynamics. Side-chain fluorinated amino acids, such as 4-fluorophenylalanine (4-F-Phe), are designed to mimic natural amino acids while introducing a fluorine atom. researchgate.net

While specific research on the incorporation of fluorinated amino acids into this compound is not detailed in the provided search results, this technique has been successfully applied to other peptaibiotics to investigate their membrane interactions. researchgate.net The strategy involves synthesizing peptide analogs where a native amino acid residue is replaced by its fluorinated counterpart using SPPS. 19F NMR can then provide valuable information on the peptide's orientation, insertion depth, and conformational changes upon interaction with lipid bilayers. This approach is broadly applicable to the study of membrane-active peptides like this compound and its analogs.

Conformational and Supramolecular Architecture Studies

Intrinsic Helical Conformations of Heptaibin

The presence of a high proportion of α-aminoisobutyric acid (Aib) residues in peptaibiotics like this compound is a key determinant of their structural characteristics, particularly their propensity to form helical conformations sibran.ruexplorationpub.com.

Characterization of Mixed 3₁₀-Helical and α-Helical Structures

Research indicates that this compound adopts a mixed 3₁₀-/α-helical conformation in solution nih.gov. The specific helical form can be influenced by the surrounding environment. For instance, studies in methanol (B129727) have shown that this compound primarily exists in the 3₁₀-helix form sibran.ru. The transition or coexistence between 3₁₀- and α-helical structures is a common feature in Aib-rich peptides, influenced by factors such as peptide length, solvent polarity, and residue sequence explorationpub.comcsic.es.

Role of α-Aminoisobutyric Acid (Aib) Residues in Helicity Induction

Conformational Analysis in Solution and Membrane-Mimetic Environments

Detailed conformational analysis of this compound has been conducted in various environments, including solutions and membrane-mimetic systems nih.govmdpi.com. These studies aim to understand how the peptide's structure changes upon interacting with lipids, which is relevant to its biological function. In membrane-mimetic environments, such as detergent micelles, peptaibols can adopt structures that facilitate their insertion into or association with lipid bilayers mdpi.com. The specific conformation adopted in these environments is crucial for the peptide's membrane activity unipd.it.

Advanced Spectroscopic Techniques for Structural Elucidation

Various spectroscopic techniques are employed to determine the secondary structure and obtain detailed structural parameters of this compound in different environments sibran.ruresearchgate.netmdpi.com.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution fishersci.cafishersci.benih.gov. CD spectra of α-helical peptides typically exhibit two characteristic negative maxima at approximately 208 nm and 222 nm, and a positive maximum around 195 nm nih.gov. For 3₁₀-helices, the first negative maximum is often shifted to around 205 nm, and the band at 205 nm is significantly more intense than the one at 222 nm nih.gov. The ratio of the molar ellipticities at 222 nm and 208 nm ([θ]₂₂₂/[θ]₂₀₈) is a valuable indicator of the helical type, with values near 0.9 suggesting a predominantly α-helical structure unipd.itnih.gov. Ratios greater than 1 in membrane-mimetic environments can indicate the presence of helical aggregates unipd.itnih.gov. CD studies on this compound and similar peptaibols in different solvents and in the presence of micelles provide information about their helical content and potential for self-association mdpi.comunipd.it.

Electron Paramagnetic Resonance (EPR) and Pulsed Electron-Electron Double Resonance (PELDOR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly pulsed techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), are powerful tools for investigating the conformation and aggregation of peptides, especially when spin labels are incorporated researchgate.netmdpi.comnih.govmdpi.com. PELDOR allows for the measurement of distances between paramagnetic centers (spin labels) within a molecule or between molecules in aggregates, typically in the range of 1.5 to 8 nm sibran.ruresearchgate.net. This technique is particularly useful for determining structural parameters and understanding self-assembly processes sibran.ruresearchgate.net.

Studies using PELDOR on spin-labeled this compound analogs have been conducted to investigate magnetic dipole-dipole interactions in frozen solutions sibran.ruresearchgate.netresearchgate.net. By introducing spin labels, such as the helicogenic residue TOAC which can replace Aib while largely preserving the peptide's 3D structure, researchers can probe intramolecular distances and assess conformational preferences nih.govresearchgate.net. PELDOR data obtained for a double spin-labeled this compound analog in methanol provided distance distribution functions that supported the assignment of a 3₁₀-helical structure in this solvent researchgate.net. Furthermore, PELDOR experiments have revealed that this compound can form different types of aggregates in solution, including head-to-head and head-to-tail dimers, as well as larger aggregates containing 3 or 4 peptide molecules sibran.ru.

Analysis of Rotational Dynamics and Peptide Orientation

While detailed analysis specifically on this compound's rotational dynamics and peptide orientation within aggregates is not extensively covered in the provided snippets, related studies on other peptaibols utilizing techniques like continuous wave electron spin resonance (CW-ESR) provide relevant context. CW-ESR spectroscopy can be used to assess the rotational mobility of both monomers and aggregates by analyzing spectral line widths acs.orgresearchgate.net. Hydrodynamic radii can be estimated from line widths to determine the number of peptide molecules per aggregate acs.org.

For other peptaibols, spectral broadenings due to the modulation of intra- and intermolecular dipole-dipole interactions of spin labels by the rotational mobility of aggregates have been separated acs.org. This type of analysis can provide insights into the dynamics and potential orientation of peptides within self-assembled structures. The mobility of the C-termini compared to the N-termini in the aggregates of a related peptaibol, tylopeptin B, has been observed, leading to a greater spread of distances between nitroxides as the label position approaches the C-terminus researchgate.netsibran.ruresearchgate.net. This suggests differential mobility along the peptide chain within aggregates, which could influence peptide orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution, providing detailed conformational insights into peptides like this compound. NMR has been extensively used for the structural determination and detailed conformational analysis of this compound nih.govcsic.esmdpi.com.

Detailed NMR studies in solution have shown that this compound folds into a mixed 3₁₀-/α-helix conformation nih.govcsic.esexplorationpub.com. This mixed helical structure contributes to the peptaibiotic's remarkable amphiphilic character nih.gov. NMR, along with circular dichroism (CD), is commonly used to characterize helical peptides, although distinguishing between 3₁₀- and α-helices, especially in short linear peptides, can be challenging explorationpub.com. Characteristic nuclear Overhauser effects (NOEs) observed in 2D NMR spectra can help differentiate between these helical types explorationpub.com.

NMR data, including ¹H and ¹³C NMR, has been crucial in the structural determination of this compound, allowing for the assignment of amino acid residues and their sequence .

Application of Isotopic Labeling to Evaluate Vibrational Coupling

Isotopic labeling, particularly with isotopes like ¹³C, can be a valuable tool in NMR spectroscopy to facilitate the analysis of complex dynamic chemical systems unipd.it. While the direct application of isotopic labeling specifically to this compound for evaluating vibrational coupling is not explicitly detailed in the provided search results, isotopic labeling has been used in experimental and theoretical spectroscopic studies of 3₁₀-helical peptides to evaluate vibrational coupling unipd.itresearchgate.net.

Studies employing isotopic labeling in conjunction with techniques like infrared (IR) spectroscopy have provided insights into vibrational couplings, including those not easily probed experimentally researchgate.net. For instance, intramolecular coupling resulting in Fermi resonances due to mixing between HOH-bend overtones and OH-stretch fundamentals has been demonstrated using isotopic labeling researchgate.net. The application of isotopic labeling can enhance spectral resolution in NMR and EPR by reducing inhomogeneous line broadening mdpi.com. This suggests that isotopic labeling could be a valuable approach for gaining more detailed insights into the conformational dynamics and interactions of this compound by simplifying spectra and allowing for the study of specific molecular vibrations and couplings.

Molecular Aggregation and Self-Association Properties

This compound, like other peptaibiotics, exhibits molecular aggregation and self-association properties, particularly in certain solvent environments. These properties are closely linked to their membrane-modifying activities.

Investigation of Dimerization Modes (e.g., Head-to-Head, Head-to-Tail)

Investigations into the self-association of this compound have revealed that it undergoes dimerization in solution researchgate.netsibran.ruresearchgate.net. Notably, two forms of dimerization, head-to-head and head-to-tail, have been shown to occur for this compound researchgate.netsibran.ruresearchgate.net.

Based on the combined analysis of distance spectra obtained from PELDOR and the estimated number of peptide molecules in aggregates, dimer formation appears to be the prevailing mode of self-association for this compound researchgate.netsibran.ru. While dimer formation is significant, aggregates containing 3 or 4 peptide molecules have also been observed in solution, which give rise to broad lines in the distance spectra researchgate.netsibran.ruresearchgate.net.

Analysis of Supramolecular Assembly in Weakly Polar Solvents and Micelles

The supramolecular assembly of this compound is influenced by the surrounding environment, particularly solvent polarity. Peptide aggregation of this compound has been detected in weakly polar environments, such as methanol/toluene mixtures sibran.ruresearchgate.net. In frozen glassy solutions of weak polarity, aggregation modes of spin-labeled this compound have been studied using PELDOR spectroscopy researchgate.netsibran.ruresearchgate.netorcid.org.

Studies on other peptaibols have shown that supramolecular assembly can exist in equilibrium with monomeric molecules in various solvents acs.orgresearchgate.net. The number of peptide molecules per aggregate has been estimated for related peptides, with values typically ranging from 2 to 4 depending on the concentration and labeling position researchgate.netacs.orgresearchgate.netsibran.ru.

While the aggregation of this compound in weakly polar solvents is established, detailed analysis of its supramolecular assembly specifically within micelles is not extensively detailed in the provided snippets. However, peptaibols are known for their membrane-active properties and their ability to interact with and form channels in lipid membranes nih.govcsic.es. Studies on the interaction of other peptaibols with membrane-mimicking environments like micelles and vesicles using techniques such as PELDOR and ESR have provided insights into their insertion, orientation, and aggregation within these structures researchgate.netacs.orgresearchgate.netresearchgate.netcnr.it. These studies suggest that peptaibols can form aggregates within membranes, and the nature of these aggregates can depend on the peptide and the membrane environment.

Data Summary

| Technique | Sample | Environment | Key Finding(s) | Reference |

| PELDOR | Spin-labeled this compound (H214) | Frozen glassy methanol (77K) | Main inter-spin distance: 2.30 nm (3₁₀-helix). Broad lines at 2.5-3.5 nm (extended conformers). | researchgate.net |

| PELDOR | Spin-labeled this compound analogs | Weakly polar methanol/toluene | Peptide aggregation detected. | sibran.ruresearchgate.net |

| PELDOR | Spin-labeled this compound analogs | Solution (low methanol content) | Aggregates show distances corresponding to α-helix (2.8 nm) and 3₁₀-helix (3.2 nm). | researchgate.net |

| PELDOR | Spin-labeled this compound analogs | Solution | Dimerization (head-to-head and head-to-tail) occurs. Dimer formation is prevailing. Aggregates of 3-4 molecules also seen. | researchgate.netsibran.ruresearchgate.net |

| NMR | This compound | Solution | Mixed 3₁₀-/α-helix conformation. Structural determination. | nih.govcsic.esmdpi.com |

Estimation of Aggregate Size and Molecular Stoichiometry

Studies investigating the conformational and supramolecular architecture of this compound, a peptaibol antibiotic nih.govmedchemexpress.com, have provided insights into its aggregation behavior in various solvent systems. These investigations frequently employ techniques such as Pulsed Electron–Electron Double Resonance (PELDOR) spectroscopy to probe intermolecular interactions and estimate the size and stoichiometry of formed aggregates researchgate.netresearchgate.netacs.orgacs.orgsibran.ruresearchgate.netacs.orgresearchgate.net.

This compound has been shown to form aggregates in solutions, particularly in weakly polar environments such as methanol/toluene mixtures researchgate.net. The propensity for aggregation is influenced by solvent composition; increasing the methanol content in a methanol/toluene solvent can lead to the disruption of aggregates researchgate.net.

Research utilizing PELDOR spectroscopy on spin-labeled this compound analogs has allowed for the estimation of the number of peptide molecules within these aggregates researchgate.netacs.orgsibran.ru. Based on the analysis of concentration dependencies and distance spectra obtained from PELDOR data, the number of peptide molecules in this compound aggregates has been estimated to range from 2 to 3 researchgate.netsibran.ru. Another study indicates a value close to 4 for spin-labeled peptide clusters in frozen glassy solutions, aligning with previously reported values acs.org.

Further detailed analysis of distance spectra from PELDOR experiments has revealed specific aggregation modes for this compound. In addition to larger aggregates, the formation of dimers is a prevailing mode of self-association sibran.ru. Two forms of dimerization, namely head-to-head and head-to-tail orientations, have been observed for this compound researchgate.netsibran.ru. Aggregates containing three or four peptide molecules have also been detected in solution, appearing as broad lines in the distance spectra researchgate.netsibran.ru.

Data on the estimated number of molecules per aggregate from various studies:

| Study Context | Estimated Number of Molecules per Aggregate | Method Used |

| Solutions of weak polarity (methanol/toluene) | 2 to 3 (depending on spin label position) | PELDOR spectroscopy (concentration dependencies) researchgate.netsibran.ru |

| Frozen glassy solutions | Close to 4 | CW ESR (hydrodynamic radii estimation) acs.org |

| Solutions (in addition to dimers) | 3 or 4 | PELDOR spectroscopy (distance spectra analysis) researchgate.netsibran.ru |

These findings highlight the dynamic nature of this compound self-assembly, demonstrating the formation of aggregates of varying sizes, with a notable propensity for dimerization, influenced by the surrounding solvent environment.

Mechanistic Investigations of Peptide Membrane Interactions

Proposed Mechanisms of Membrane Perturbation

Peptaibols are known to interact with phospholipid membranes, typically causing leakage. researchgate.netunipd.it The mechanisms governing this interaction are thought to be dependent on factors such as the peptide's length and the properties of the target membrane. unipd.it

The Barrel-Stave Pore Formation Model

The barrel-stave model is a proposed mechanism for membrane disruption primarily associated with longer peptaibols, such as alamethicin (B1591596) (approximately 20 residues). researchgate.netunipd.it In this model, peptide monomers insert perpendicularly into the lipid bilayer and aggregate to form a pore. researchgate.netunipd.it The hydrophobic surfaces of the helical peptides face the lipid core, while the hydrophilic surfaces line the aqueous channel of the pore, resembling the staves of a barrel. researchgate.net While this model is well-established for longer peptaibols, direct experimental evidence specifically demonstrating Heptaibin, a medium-length peptaibol, forming barrel-stave pores with detailed data is not extensively available in the examined literature.

The Carpet Mechanism Model

The carpet mechanism is another model proposed for the interaction of antimicrobial peptides, typically associated with shorter peptaibols (around 10 residues), such as trichogin GA IV. researchgate.netunipd.it In this model, peptides initially bind electrostatically to the membrane surface, accumulating in a "carpet-like" manner. researchgate.net Once a threshold concentration is reached, the peptides induce membrane destabilization and leakage without forming discrete, stable transmembrane pores. researchgate.net The membrane is disrupted due to the detergent-like effect of the peptide accumulation. researchgate.net While the carpet mechanism is a recognized mode of action for some peptaibols, specific detailed data demonstrating this compound acting solely via this mechanism is not prominently featured in the analyzed search results.

Adaptive and Hybrid Models for Medium-Length Peptaibols

Medium-length peptaibols, including this compound (14 residues), are considered particularly interesting because their length may allow them to exhibit more complex membrane interaction behaviors. unipd.itmdpi.com It is hypothesized that these peptides might switch between different mechanisms, potentially adopting characteristics of both the barrel-stave and carpet models depending on the membrane composition and thickness. unipd.it This adaptive or hybrid behavior could contribute to selective bioactivity. unipd.it Research suggests that the mechanism of medium-length peptaibols is less studied, partly due to synthesis challenges. unipd.it While the concept of adaptive or hybrid models is proposed for this class of peptaibols, detailed experimental data specifically elucidating this compound's ability to switch between mechanisms or operate via a defined hybrid model is not comprehensively provided in the search results.

Differential Membrane Selectivity Studies

This compound has demonstrated differential interactions with model membranes of varying lipid compositions, indicating a degree of selectivity. nih.govunipd.it

Influence of Membrane Composition and Thickness on Mechanism Switching

While the concept of "mechanism switching" directly linked to membrane thickness for this compound is not explicitly detailed in the available information, the broader principle that membrane properties influence the mechanism of interaction for medium-length peptaibiotics has been noted. researchgate.net Membrane thickness, influenced by factors such as lipid chain length and cholesterol content, is known to affect the insertion and conformation of membrane-interacting peptides and proteins. uvigo.esnih.gov Changes in membrane thickness can impact the hydrophobic matching between the peptide and the lipid bilayer, potentially influencing the mode of peptide insertion or pore formation. nih.gov Studies on other membrane-active peptides have shown that membrane thickness can influence their interaction and the resulting membrane perturbation. mdpi.com Given that medium-length peptaibiotics are believed to perturb membrane permeability in different ways depending on membrane properties, it is plausible that membrane thickness, in conjunction with lipid composition, contributes to variations in the interaction mechanism of this compound, although specific data for this compound on this aspect were not found. researchgate.net

Role of Amphiphilic Character in Membrane Activity

A key characteristic contributing to this compound's membrane activity is its amphiphilic nature. This compound folds into a mixed 3₁₀-/α-helix conformation, which results in a remarkable amphiphilic character. nih.gov Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature is fundamental to their ability to interact with lipid bilayers, which consist of a hydrophobic core and hydrophilic surfaces. nih.govdenssolutions.com

Structure Activity Relationship Sar Studies

Correlation of Heptaibin's 3D Structure and Helical Amphiphilicity with Membrane Permeabilization

This compound is reported to fold into a mixed 3₁₀-/α-helix conformation in solution. nih.gov This helical structure exhibits a significant amphiphilic character. nih.gov Amphiphilicity, the property of having both hydrophilic and hydrophobic regions, is a key feature for membrane-active peptides as it facilitates their interaction with the lipid bilayer. researchgate.netnih.gov

Research indicates a strong correlation between the helical conformation, amphiphilicity, and the ability of peptaibiotics like this compound to permeabilize membranes. researchgate.netunipd.it Studies on pentadecaibin, a medium-length peptaibol with a stretch of three consecutive Aib residues, have shown that its membrane activity heavily depends on the amphiphilic character of its helix. researchgate.netunipd.it Analogs that lose this amphipathicity, even while preserving a helical conformation, show a significant reduction in their ability to cause membrane leakage. researchgate.netunipd.it

This compound has demonstrated selective permeabilization of model membranes mimicking the negatively charged surface of Gram-positive bacteria over zwitterionic membranes mimicking healthy cells or erythrocytes. nih.govresearchgate.net This selectivity is likely influenced by the distribution of polar and non-polar residues along its amphiphilic helix and its interaction with the charged headgroups of membrane lipids.

Influence of Consecutive Aib Residues on Structure and Membrane Interaction

The presence of multiple consecutive Aib residues is a common feature in medium-length peptaibiotics and significantly influences their structure and membrane interaction. researchgate.netunipd.it Aib residues have a strong propensity to induce and stabilize helical conformations, particularly 3₁₀-helices. explorationpub.comcsic.es

Studies on pentadecaibin, which contains a stretch of three consecutive Aib residues, highlight their importance for membrane activity. researchgate.netunipd.it This block of Aib residues contributes to the amphiphilic character of the helix, which is crucial for membrane interaction and leakage activity. researchgate.netunipd.it Removing some of these consecutive Aib residues can lead to a loss of amphipathicity and a significant decrease in membrane permeabilization, even if the helical conformation is largely maintained. researchgate.netunipd.it

The presence of consecutive Aib residues can also pose challenges for peptide synthesis due to their poor reactivity. nih.govresearchgate.net However, their contribution to the stable helical structure and amphiphilicity is key to the membrane-disrupting properties of peptaibiotics. researchgate.netunipd.itnih.gov The specific arrangement and number of consecutive Aib residues within this compound's sequence would therefore be expected to play a critical role in defining its precise 3D structure, its amphiphilic profile, and consequently, its mechanism and efficacy of membrane permeabilization.

Computational and Theoretical Modeling of Heptaibin

Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of peptides, such as Heptaibin, in complex environments like biological membranes. These simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom, providing dynamic information about conformational changes, interactions, and transport processes. volkamerlab.org MD simulations can offer atomistic details about the interactions driving peptide binding to the water-lipid interface and the thermodynamics of these processes. researchgate.net

For peptides interacting with membranes, MD simulations can be used to investigate various aspects, including peptide insertion into the lipid bilayer, pore formation, and the influence of peptide structure and membrane composition on these processes. researchgate.netmdpi.comacs.orgfrontiersin.org Studies on membrane-active peptides, a class to which peptaibols like this compound belong, frequently utilize MD simulations to understand their mechanisms of action. researchgate.net These simulations can reveal how peptide amphiphilicity, charge distribution, and helicity affect their orientation and depth of penetration within the membrane. researchgate.net Enhanced sampling techniques, such as umbrella sampling or metadynamics, are often combined with MD to calculate the free energy profiles of peptides crossing or interacting with membranes, providing quantitative data on the energetic feasibility of these processes. mdpi.comacs.org While specific detailed MD studies focused solely on this compound's membrane interactions were not extensively detailed in the immediate search results, the application of MD simulations to study the membrane permeability and interaction mechanisms of various peptides, including cyclic peptides and membrane-active peptides, is well-established in the literature. researchgate.netmdpi.comacs.orgfrontiersin.org Such simulations on this compound would involve setting up a system containing the peptide and a model lipid bilayer in a water box, followed by simulating the system's dynamics over a sufficient timescale to observe relevant events. acs.org

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical (QM) calculations provide a detailed electronic description of molecules and are valuable for analyzing the conformational preferences and energetic landscapes of peptides like this compound. peerj.comuleth.ca Unlike classical force fields used in MD simulations, QM methods explicitly account for the behavior of electrons, allowing for accurate calculations of properties such as partial charges, bond energies, and conformational energies. peerj.comuleth.ca

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis, derived from quantum chemical calculations, is a useful tool for visualizing and quantifying the charge distribution on the surface of a molecule. nih.gov The MESP at a given point in space represents the electrostatic interaction energy of a positive point charge placed at that point with the nuclei and electrons of the molecule. nih.gov Mapping the MESP onto the molecular surface reveals regions of positive and negative electrostatic potential, indicating areas that are likely to interact favorably with negative and positive charges, respectively. nih.gov

For peptides, MESP analysis can provide insights into their potential interactions with charged or polar environments, such as cell membranes or binding partners. nih.gov The distribution of electrostatic potential on the peptide surface is influenced by the charges and polarities of the constituent amino acid residues. nih.gov Analyzing the MESP surface of this compound could help predict how it might orient itself when interacting with a charged lipid bilayer or how it might interact with potential target molecules. One search result explicitly mentions that MESP state analysis can be employed to find the favorable charge distribution of peptidomimetics, which is responsible for interactions, and that quantum mechanical methods elucidate the charge-based description of ligand-target site interaction. nih.gov This source also references a study on this compound in the context of MESP and MD simulations, suggesting that MESP analysis has been applied to this compound to understand its electrostatic properties relevant to interactions. nih.gov

Theoretical Models of Helix Formation: Helix/Coil Theories and 3₁₀-Turn Intermediates

Theoretical models of helix formation, such as the Lifson-Roig and Zimm-Bragg theories, provide a framework for understanding the equilibrium between helical and random coil conformations in polypeptides. bibliotekanauki.plnih.govrsc.orgaip.orgpnas.orgnih.gov These models employ statistical mechanics to describe the cooperative nature of helix formation, involving parameters for helix initiation (nucleation) and helix propagation. bibliotekanauki.plrsc.org

This compound, being a peptaibol rich in Aib residues, is known to preferentially adopt helical conformations. csic.essibran.rumdpi.com Peptaibols commonly fold into 3₁₀-helices or a mixture of 3₁₀- and α-helices. csic.esmdpi.comexplorationpub.com The 3₁₀-helix is characterized by hydrogen bonds between residues i and i+3, while the α-helix has hydrogen bonds between residues i and i+4. uwlax.eduexplorationpub.comresearchgate.net Theoretical models and experimental studies suggest that 3₁₀-helices can serve as intermediates in the formation of α-helices. csic.esexplorationpub.comresearchgate.net The presence of Aib residues strongly favors the formation of 3₁₀-helices due to steric hindrance effects. uwlax.educsic.es Studies have shown that peptides composed entirely of Aib tend to form stable 3₁₀-helices. uwlax.edu Research comparing this compound and another peptaibol, tylopeptin B, indicated that while tylopeptin B has a typical α-helix structure, this compound exists mostly in the 3₁₀-helix form. sibran.ru This finding aligns with the understanding that Aib-rich peptides favor the 3₁₀-helical conformation. Theoretical models can be adapted to include the parameters specific to amino acids like Aib to better predict the helical propensity and the balance between 3₁₀- and α-helical content in peptides like this compound. nih.govexplorationpub.com

In Silico Approaches for Understanding Peptide Self-Assembly

In silico approaches, encompassing a range of computational methods, are increasingly used to investigate the self-assembly of peptides into ordered structures. frontiersin.orgnih.govnjit.educgmartini.nlrsc.orgthescipub.com Peptide self-assembly is a spontaneous process driven by various intermolecular interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. thescipub.com Understanding the mechanisms governing this process is crucial for designing peptides with desired self-assembly properties for applications in biomaterials and nanotechnology. nih.govrsc.org

Computational techniques employed in studying peptide self-assembly include molecular dynamics simulations (both atomistic and coarse-grained), which can simulate the aggregation of peptides in solution over time. nih.govnjit.educgmartini.nlrsc.org These simulations can provide insights into the assembly pathways, the types of structures formed (e.g., fibrils, micelles), and the stability of the resulting aggregates. nih.govnjit.edu Other in silico methods include cheminformatic filters, statistical models, and machine learning algorithms that can predict the self-assembly propensity of peptide sequences based on their physicochemical properties. frontiersin.org While specific studies on the self-assembly of this compound were not detailed in the provided search results, the principles and methods applied to other self-assembling peptides are relevant. Given that peptaibols can interact with membranes and form channels, their ability to self-associate is an important aspect of their behavior that can be explored using these computational approaches. mdpi.comexplorationpub.com Coarse-grained simulations, for instance, allow for the simulation of larger systems and longer timescales, making them suitable for observing the initial stages of peptide aggregation and the formation of supramolecular structures. nih.govcgmartini.nl

Proteolytic Stability and Conformational Integrity

Resistance to Enzymatic Degradation by Proteases

Heptaibin has been shown to be highly stable towards degradation by proteolytic enzymes researchgate.netresearchgate.netnih.gov. This resistance is primarily attributed to specific features within its chemical structure, particularly the presence of Cα-tetrasubstituted α-aminoisobutyric acid (Aib) residues researchgate.netresearchgate.netmdpi.comnih.gov. The incorporation of Aib residues into a peptide sequence is known to significantly increase its resistance to enzymatic degradation researchgate.netnih.gov. Aib acts as a strong helix-promoting amino acid and also hinders protease recognition through steric hindrance researchgate.net.

Research indicates that the introduction of Aib residues can lead to a substantial increase in protease resistance. For example, studies on other peptides have shown that incorporating Aib residues can increase proteolytic stability by an order of magnitude and even shift primary cleavage sites researchgate.net. While specific quantitative data on the half-life of this compound in the presence of various proteases were not available in the provided search results, the consistent description of this compound as "highly stable" towards proteolytic enzymes underscores this crucial property researchgate.netresearchgate.netnih.gov.

The resistance to proteases is a significant factor in the potential bioactivity of peptaibols, as it suggests a longer half-life and greater stability in biological environments where proteolytic enzymes are present mdpi.com.

Relationship between Preferred Conformation and Protease Stability

The proteolytic stability of this compound is intimately linked to its preferred three-dimensional conformation mdpi.com. This compound folds into a mixed 3₁₀-/α-helix conformation researchgate.netnih.gov. This well-defined helical structure is a hallmark of peptaibols and is crucial for their bioactivity and resistance to proteolysis mdpi.com.

The presence of Aib residues not only directly hinders protease access through steric effects but also strongly promotes the formation and stability of these helical structures researchgate.netnih.gov. The remarkably stable helical 3D-structures of peptaibols are considered key to their resistance to proteolysis mdpi.com. Proteases typically recognize and cleave peptides in more extended or flexible conformations nih.gov. The rigid and stable helical conformation induced by the high content of Aib residues in this compound makes it a poor substrate for many proteolytic enzymes, thereby conferring resistance to degradation.

The mixed 3₁₀-/α-helix conformation of this compound also exhibits a remarkable amphiphilic character researchgate.netnih.gov. While the amphiphilicity is primarily related to membrane activity, the stable helical structure itself, promoted by residues like Aib, is the fundamental basis for its resistance to enzymatic attack.

The following table summarizes the key factors contributing to this compound's proteolytic stability:

| Feature | Description | Contribution to Stability |

| Presence of Aib residues | Cα-tetrasubstituted α-aminoisobutyric acid residues in the sequence. | Provides steric hindrance, promotes helical structure. researchgate.netresearchgate.netnih.gov |

| Mixed 3₁₀-/α-helix conformation | The preferred folded structure of the peptide. | Stable and rigid structure, less recognizable by proteases. researchgate.netmdpi.comnih.gov |

| High content of non-coded amino acids (Aib) | A characteristic feature of peptaibols. | Confers significant resistance to enzyme hydrolysis. nih.gov |

Q & A

Q. How should researchers document ethical compliance in this compound studies involving human subjects or animal models?

- Methodological Answer : Explicitly state ethical approvals (e.g., IRB/IACUC numbers) and adhere to ARRIVE 2.0 or CONSORT guidelines for reporting. For human studies, detail participant selection criteria (age, health status) and informed consent processes. For animal studies, justify sample sizes using power analysis and describe euthanasia/husbandry protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.